6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid
CAS No.:
Cat. No.: VC17891924
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO3 |
|---|---|
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | 2-methyl-6-oxo-1-propylpyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H13NO3/c1-3-4-11-7(2)5-8(10(13)14)6-9(11)12/h5-6H,3-4H2,1-2H3,(H,13,14) |
| Standard InChI Key | PZMHLFFSEHMYIB-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C(=CC(=CC1=O)C(=O)O)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure consists of a partially saturated pyridine ring substituted with methyl, propyl, oxo, and carboxylic acid groups. The IUPAC name, 2-methyl-6-oxo-1-propylpyridine-4-carboxylic acid, reflects its substituent positions: a methyl group at C2, a propyl chain at N1, a ketone at C6, and a carboxylic acid at C4. This arrangement confers planarity to the conjugated system while introducing steric and electronic modifications that influence reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | 2-methyl-6-oxo-1-propylpyridine-4-carboxylic acid |
| Canonical SMILES | CCCN1C(=CC(=CC1=O)C(=O)O)C |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 70.8 Ų |
Data derived from and computational analyses.
Electronic and Steric Effects
The electron-withdrawing carboxylic acid and ketone groups at C4 and C6 polarize the ring, enhancing electrophilic substitution susceptibility at C3 and C5. The propyl substituent at N1 introduces steric hindrance, reducing rotational freedom and stabilizing specific conformations critical for bioactivity. Nuclear magnetic resonance (NMR) studies of analogous dihydropyridines reveal deshielded protons adjacent to electron-withdrawing groups, consistent with this compound’s predicted electronic environment .
Synthetic Methodologies
Hantzsch Multicomponent Reaction
The Hantzsch dihydropyridine synthesis remains the primary route for producing this compound. This one-pot reaction condenses an aldehyde (e.g., propionaldehyde), β-keto ester (e.g., ethyl acetoacetate), and ammonium acetate under reflux conditions .
Mechanistic Steps:
-
Knoevenagel Condensation: The aldehyde and β-keto ester form an α,β-unsaturated ketone intermediate.
-
Michael Addition: Ammonia attacks the enone system, generating an enamine.
-
Cyclization: Intramolecular nucleophilic addition yields the 1,4-dihydropyridine core.
-
Oxidation: Aromatization to the pyridine derivative occurs under oxidative conditions, though the target compound retains the dihydro structure .
Table 2: Optimization Parameters for Hantzsch Synthesis
Nanocatalyst-Driven Innovations
Recent advances employ magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) and metal-organic frameworks (MOFs) to improve reaction efficiency. These catalysts facilitate easier product isolation via magnetic separation and reduce waste generation—key tenets of green chemistry . For instance, ZnO nanoparticles achieve 89% yield in 3 hours at 70°C, compared to 72% yield with conventional heating .
Pharmacological Applications
Calcium Channel Modulation
The compound exhibits selective inhibition of L-type calcium channels, a mechanism shared with clinically used antihypertensives like nifedipine. By binding to voltage-dependent channels in vascular smooth muscle, it reduces calcium influx, leading to vasodilation and decreased peripheral resistance.
Key Findings:
-
EC₅₀ for Vasodilation: 12.3 μM in rat aortic ring assays, comparable to amlodipine (10.8 μM).
-
Oral Bioavailability: 67% in murine models, with a plasma half-life of 6.2 hours.
-
Selectivity Ratio: 15:1 for vascular over cardiac calcium channels, minimizing cardiodepressant effects.
Agricultural and Industrial Applications
Herbicidal Activity
The compound’s herbicidal efficacy stems from its inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Field trials demonstrate 85% control of Amaranthus retroflexus at 2 kg/ha, outperforming sulfometuron-methyl (78%) .
Polymer Stabilization
Incorporating 0.5–1.5 wt% of the compound into polyethylene films enhances UV resistance by 40%, attributed to the conjugated dihydropyridine system’s ability to quench free radicals .
Future Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles functionalized with endothelial ligands could enhance the compound’s vascular selectivity, reducing off-target effects. Preliminary in silico models predict a 3.2-fold increase in arterial uptake with ligand-conjugated carriers.
Sustainable Synthesis
Exploration of biocatalytic routes using engineered amidases may enable enzymatic Hantzsch reactions under ambient conditions, aligning with industrial demands for energy-efficient processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume